molecular formula C8H8N4 B1584267 2-Hydrazinoquinoxaline CAS No. 61645-34-9

2-Hydrazinoquinoxaline

Cat. No.: B1584267
CAS No.: 61645-34-9
M. Wt: 160.18 g/mol
InChI Key: GULVDPYLWVXKGC-UHFFFAOYSA-N
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Description

2-Hydrazinoquinoxaline is a heterocyclic compound with the molecular formula C8H8N4 It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring

Mechanism of Action

Target of Action

2-Hydrazinoquinoxaline has been found to exhibit promising antimicrobial activity against a variety of organisms. The primary targets of this compound are various strains of Candida and Methicillin-resistant Staphylococcus aureus (MRSA) . These organisms are often responsible for serious infections, particularly in immunocompromised individuals .

Mode of Action

It has been observed that when used in combination with other compounds, such as penicillin or thymoquinone, this compound exhibits a synergistic effect . This means that the combination of this compound with these other compounds results in a greater antimicrobial effect than would be achieved by either compound alone .

Biochemical Pathways

Given its antimicrobial activity, it is likely that this compound interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

In silico studies suggest that this compound has favorable drug-like properties . Further experimental studies are needed to fully understand the pharmacokinetics of this compound and its impact on bioavailability .

Result of Action

The result of the action of this compound is the inhibition of growth of the target organisms. In vitro studies have shown that this compound is more effective than amphotericin B against most clinical isolates of Candida albicans . It has also shown promising results against MRSA when used in combination with penicillin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds (as seen in its synergistic action with penicillin or thymoquinone), the specific strain of the target organism, and potentially the pH or temperature of the environment

Biochemical Analysis

Biochemical Properties

2-Hydrazinoquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme tyrosine kinase, where this compound acts as an inhibitor. This inhibition can affect cell signaling pathways that are crucial for cell growth and proliferation. Additionally, this compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In microbial cells, this compound exhibits antimicrobial activity by disrupting cell wall synthesis and inhibiting essential enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinase enzymes, preventing substrate phosphorylation and subsequent signal transduction. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between this compound and the enzyme. Additionally, this compound can intercalate into DNA, causing structural distortions that hinder the binding of transcription factors and RNA polymerase, ultimately affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. Phase I reactions include oxidation and reduction, mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are further conjugated with glucuronic acid or glutathione in phase II reactions, enhancing their solubility and facilitating excretion. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also actively transported by specific transporters. Binding proteins in the blood can facilitate its distribution to different tissues, including the liver, kidneys, and brain. The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis. The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which guide it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinoquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction can be carried out in solvents such as methanol or dioxane, often in the presence of a base like triethylamine . The reaction conditions are generally mild, and the product can be isolated through standard purification techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinoquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, hydrazones, and other nitrogen-containing heterocycles .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinoquinoxaline stands out due to its versatile reactivity and potential for modification. Its hydrazine group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry. Additionally, its promising antimicrobial properties make it a candidate for further pharmaceutical development .

Properties

IUPAC Name

quinoxalin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVDPYLWVXKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302624
Record name 2-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61645-34-9
Record name 61645-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (91.1 mmol) of 2-chloroquinoxaline are initially charged in 150 ml of ethanol. 45.6 g (911.3 mmol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The mixture is then cooled to 0° C., and the solid formed is filtered off, washed with ethanol and dried under high vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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